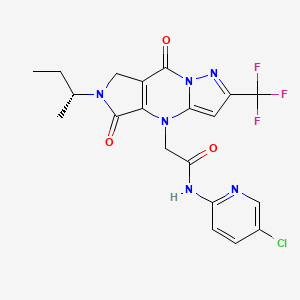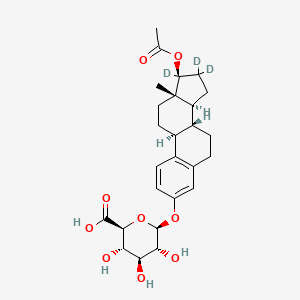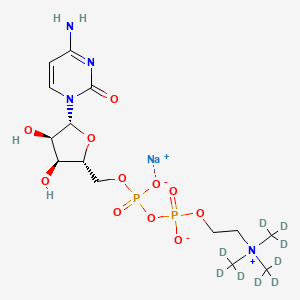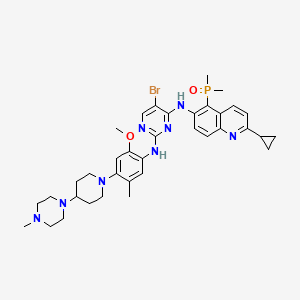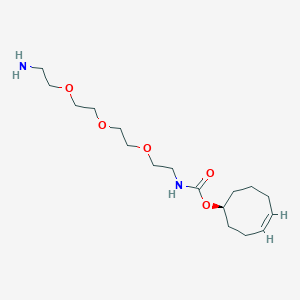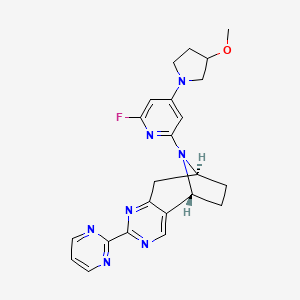
Hbv-IN-10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hbv-IN-10 is a compound that has garnered significant interest in the scientific community due to its potential applications in treating hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication of HBV, thereby reducing the viral load in infected individuals. The development of this compound represents a promising advancement in the ongoing battle against HBV, which remains a major global health concern.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-10 involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic route typically begins with the preparation of the core structure, followed by the introduction of various functional groups that enhance the compound’s antiviral properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to facilitate specific transformations.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet the demands of clinical trials and potential market release. This involves optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the quality of the product throughout the production process.
化学反応の分析
Types of Reactions
Hbv-IN-10 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
The reactions involving this compound commonly use reagents such as:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce alcohols or amines.
科学的研究の応用
Hbv-IN-10 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound to study the mechanisms of antiviral agents.
Biology: Employed in cell culture studies to investigate its effects on HBV replication.
Medicine: Potential therapeutic agent for treating chronic hepatitis B infections.
Industry: Utilized in the development of diagnostic kits and antiviral drugs.
作用機序
The mechanism of action of Hbv-IN-10 involves its interaction with specific molecular targets within the HBV replication cycle. The compound inhibits the activity of the viral polymerase enzyme, which is essential for the synthesis of viral DNA. By blocking this enzyme, this compound effectively reduces the production of new viral particles, thereby lowering the viral load in infected individuals. The pathways involved in this process include the inhibition of reverse transcription and the disruption of viral DNA synthesis.
類似化合物との比較
Hbv-IN-10 can be compared with other similar compounds, such as:
Entecavir: Another antiviral agent used to treat HBV infections. While both compounds inhibit viral polymerase, this compound has shown greater potency in preclinical studies.
Tenofovir: A nucleotide analog that also targets HBV polymerase. This compound differs in its chemical structure and may offer advantages in terms of resistance profiles.
Lamivudine: An older antiviral drug with a similar mechanism of action. This compound has been developed to overcome some of the limitations associated with lamivudine, such as drug resistance.
特性
分子式 |
C23H24FN7O |
|---|---|
分子量 |
433.5 g/mol |
IUPAC名 |
(1R,9S)-12-[6-fluoro-4-(3-methoxypyrrolidin-1-yl)pyridin-2-yl]-5-pyrimidin-2-yl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene |
InChI |
InChI=1S/C23H24FN7O/c1-32-16-5-8-30(13-16)15-10-20(24)29-21(11-15)31-14-3-4-19(31)17-12-27-23(28-18(17)9-14)22-25-6-2-7-26-22/h2,6-7,10-12,14,16,19H,3-5,8-9,13H2,1H3/t14-,16?,19+/m0/s1 |
InChIキー |
QSALRAHTLYHGOT-BZELLKQSSA-N |
異性体SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3[C@H]4CC[C@@H]3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
正規SMILES |
COC1CCN(C1)C2=CC(=NC(=C2)F)N3C4CCC3C5=CN=C(N=C5C4)C6=NC=CC=N6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)
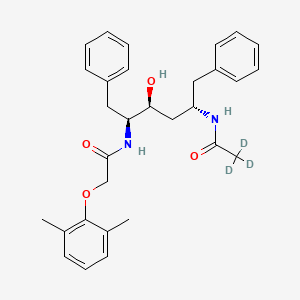


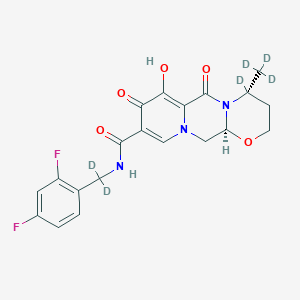
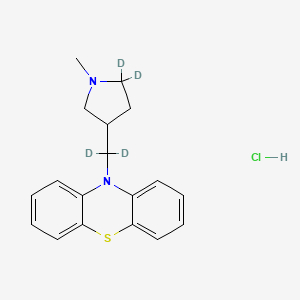
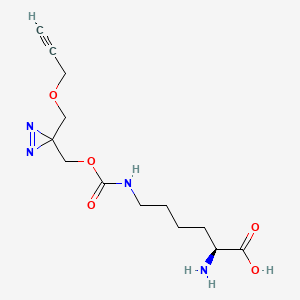
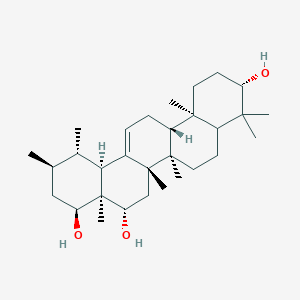
![5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15144420.png)
